4-(3,4,5-Trifluorophenyl)benzoic acid
Overview
Description
4-(3,4,5-Trifluorophenyl)benzoic acid is a chemical compound with the CAS Number: 925908-50-5 . It has a molecular weight of 252.19 and is typically in the form of a powder . The IUPAC name for this compound is 3’,4’,5’-trifluoro [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H7F3O2/c14-10-5-9 (6-11 (15)12 (10)16)7-1-3-8 (4-2-7)13 (17)18/h1-6H, (H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 252.19 .Scientific Research Applications
Novel Fluorescence Probes for Detecting Reactive Oxygen Species
Ken-ichi Setsukinai and colleagues designed novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, using derivatives of benzoic acid. These probes, due to their selective reactivity, enable the differentiation and detection of specific hROS in biological systems, which is crucial for studying oxidative stress and related pathologies (Setsukinai et al., 2003).
Advanced Materials through Cyclopolymerization
Martin G. Mayershofer, A. Oskar Nuyken, and M. Buchmeiser reported on the use of benzoic acid derivatives in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization. This process leads to novel polymeric materials with potential applications in various fields, from materials science to chemical engineering (Mayershofer et al., 2006).
Enhancing Organic Dye-Sensitized Solar Cells
E. Wang and co-researchers explored the use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid (BTEBA) as an electron acceptor in dye-sensitized solar cells (DSCs). Their findings demonstrate that BTEBA can significantly reduce the energy gap of dye molecules, improving the power conversion efficiency of DSCs, which highlights the potential of benzoic acid derivatives in renewable energy technologies (Wang et al., 2016).
Water Purification with Titanium Dioxide Suspensions
R. W. Matthews investigated the use of benzoic acid among other compounds in the purification of water using near-UV illuminated suspensions of titanium dioxide. This research provides insights into the potential of benzoic acid derivatives in environmental applications, specifically in photocatalytic water purification processes (Matthews, 1990).
Robust Honeycomb-like Layered Zirconium Phosphonate Frameworks
M. Taddei and colleagues synthesized a rigid tritopic phosphonic ligand leading to the development of a zirconium phosphonate framework with a honeycomb-like structure. This material demonstrates remarkable thermal stability and hydrolysis resistance, indicating the utility of benzoic acid derivatives in the creation of stable and robust materials for various applications (Taddei et al., 2014).
Safety and Hazards
The safety information for 4-(3,4,5-Trifluorophenyl)benzoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In Suzuki–Miyaura coupling reactions, 4-(3,4,5-Trifluorophenyl)benzoic acid may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its role in Suzuki–Miyaura coupling reactions suggests it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-(3,4,5-trifluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDVJCZDLNIIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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